Product packaging for 5-Cyclobutyl-2,3-dihydrofuran(Cat. No.:CAS No. 923277-47-8)

5-Cyclobutyl-2,3-dihydrofuran

Cat. No.: B14199625
CAS No.: 923277-47-8
M. Wt: 124.18 g/mol
InChI Key: QHOCAOFCHVFIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyclobutyl-2,3-dihydrofuran is a chemical compound of significant interest in synthetic and medicinal chemistry research. It features a 2,3-dihydrofuran core, a common scaffold found in numerous biologically active molecules and natural products, fused with a strained cyclobutyl ring system. The dihydrofuran moiety is a key constituent in many natural products and is widely utilized as a fundamental building block for creating more complex molecular architectures, including pharmaceuticals and functional materials . Compounds based on the 2,3-dihydrofuran structure have been identified as potential cytotoxic and antibacterial agents in scientific studies, highlighting the therapeutic relevance of this chemical class . Furthermore, the distinct geometry and electronic properties of the cyclobutyl group can be leveraged to modulate the compound's conformation, metabolic stability, and intermolecular interactions with biological targets, making it a valuable fragment in drug discovery . As a specialized building block, this compound is well-suited for various synthetic transformations, such as cycloaddition reactions, annulation strategies, and the development of novel heterocyclic compounds . Researchers can employ this chemical to explore new pathways in organic synthesis and to investigate structure-activity relationships in the development of new therapeutic candidates. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B14199625 5-Cyclobutyl-2,3-dihydrofuran CAS No. 923277-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923277-47-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-cyclobutyl-2,3-dihydrofuran

InChI

InChI=1S/C8H12O/c1-3-7(4-1)8-5-2-6-9-8/h5,7H,1-4,6H2

InChI Key

QHOCAOFCHVFIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CCCO2

Origin of Product

United States

Synthetic Methodologies for 5 Cyclobutyl 2,3 Dihydrofuran

Cycloaddition Strategies for Dihydrofuran Ring Formation with Cyclobutyl Integration

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a convergent and often stereocontrolled manner. For the synthesis of dihydrofurans, several cycloaddition variants are employed, which can be adapted to incorporate a cyclobutyl group.

Copper catalysis offers a versatile platform for the synthesis of 2,3-dihydrofuran (B140613) derivatives through various annulation strategies. While direct copper-mediated synthesis of 5-cyclobutyl-2,3-dihydrofuran is not extensively documented, established methods for analogous structures provide a clear blueprint. These methods typically involve the reaction of a nucleophile with a suitable precursor, facilitated by a copper catalyst.

One such approach is the copper-mediated tandem reaction between β-ketoesters or β-ketones and tertiary amines, which serves as a simple and efficient route to 2,3-dihydrofuran derivatives. nih.gov In this process, the tertiary amine provides a methylene (B1212753) moiety and also acts as the base. Another significant copper-catalyzed method involves the trifluoromethylation–cyclization of olefinic carbonyls to produce trifluoromethylated 2,3-dihydrofurans and 3,4-dihydropyrans. rsc.org This reaction proceeds via a radical mechanism, constructing the heterocyclic ring with concurrent introduction of a trifluoromethyl group.

Furthermore, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds represent a key strategy for accessing highly substituted 2,3-dihydrofurans. nih.gov This method can yield products with good diastereoselectivity and enantioselectivity when a planar-chiral bipyridine ligand is used. organic-chemistry.org These established copper-catalyzed methodologies could theoretically be applied to substrates bearing a cyclobutyl group to achieve the synthesis of the target compound.

Copper-Catalyzed Method Reactants Key Features Potential for Cyclobutyl Integration Reference
Tandem Reactionβ-ketoesters/ketones, Tertiary aminesTertiary amine acts as both methylene source and base.Starting ketoester could incorporate a cyclobutyl group. nih.gov
Trifluoromethylation-CyclizationOlefinic carbonyls, Trifluoromethylating agentRadical cyclization with concurrent CF3 group installation.The olefinic carbonyl substrate could contain a cyclobutyl moiety. rsc.org
[4+1] CycloadditionEnones, Diazo compoundsCan be rendered asymmetric with chiral ligands.The enone or diazo compound could be functionalized with a cyclobutyl group. nih.gov

The [3+2] cycloaddition is a cornerstone for the synthesis of five-membered rings, including dihydrofurans. researchgate.net These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic core. Various metals, including palladium and copper, have been shown to effectively catalyze these transformations for the synthesis of dihydrofuran derivatives. organic-chemistry.orgnih.gov

For instance, an organo/copper cooperative system enables an asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, yielding optically active, polysubstituted dihydrofurans. organic-chemistry.org Similarly, palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters is an effective method for producing 2,3-dihydrofurans that feature an exocyclic double bond. organic-chemistry.org

A particularly relevant strategy involves the tandem ring enlargement of three-membered rings. A TfOH-catalyzed tandem reaction of alkynylcyclopropanes with 1,3-diketones results in the formation of cyclobutane-fused dihydrofurans. rsc.org This process involves a cyclopropane (B1198618) ring enlargement to a cyclobutane (B1203170), followed by C-C bond formation and etherification. The resulting fused system is a close structural relative of the target molecule.

[3+2] Cycloaddition Type Catalyst/Promoter Reactants Product Type Reference
Asymmetric DecarboxylativeOrganocatalyst/CopperEthynylethylene carbonates, MalononitrileOptically active polysubstituted dihydrofurans organic-chemistry.org
Palladium-CatalyzedPalladium(0)Propargylic esters, β-ketoestersDihydrofurans with exocyclic double bond organic-chemistry.org
Tandem Ring EnlargementTriflic Acid (TfOH)Alkynylcyclopropanes, 1,3-DiketonesCyclobutane-fused dihydrofurans rsc.org

Photochemical [2+2] cycloaddition is a powerful and direct method for synthesizing cyclobutane rings, which are otherwise challenging to prepare. sci-hub.se This strategy is frequently used to construct cyclobutane-fused systems, which can serve as precursors to this compound. The reaction typically involves the irradiation of two olefinic partners to form a four-membered ring. nih.gov

A notable example is the intermolecular [2+2] photocycloaddition between flavone (B191248) and 2,3-dihydrofuran, mediated by a visible-light-absorbing iridium-based sensitizer. mdpi.com This reaction proceeds with high regioselectivity and diastereoselectivity to yield a cyclobutane ring fused to the dihydrofuran. Similarly, visible-light-mediated intermolecular [2+2] cycloaddition of indoles with alkenes can produce cyclobutane-fused scaffolds. researchgate.net Nickel-catalyzed photochemical asymmetric [2+2] cycloadditions have also been developed, providing access to a variety of chiral cyclobutane products. chinesechemsoc.org

These methods generate cyclobutane-fused dihydrofuran systems. Subsequent cleavage of the bond linking the cyclobutane to the original chromone (B188151) or indole (B1671886) framework would be required to yield the desired this compound.

Photochemical [2+2] System Reactants Key Outcome Relevance to Target Compound Reference
Visible-Light SensitizedFlavone, 2,3-DihydrofuranHigh regio- and diastereoselectivityForms a cyclobutane ring fused to a dihydrofuran. mdpi.com
Visible-Light MediatedIndoles, AlkenesConstruction of sp3-rich cyclobutane-fused scaffoldsProvides a general route to cyclobutane-fused heterocycles. researchgate.net
Nickel-Catalyzed Asymmetricα,β-Unsaturated 2-acyl imidazole, DieneOptically active cyclobutane productsDemonstrates catalytic control over stereochemistry. chinesechemsoc.org

[3+2] Cycloaddition Reactions in Dihydrofuran Synthesis and Functionalization

Cyclization-Based Routes to 2,3-Dihydrofurans with Direct Cyclobutyl Incorporation

An alternative to building the dihydrofuran ring via cycloaddition is to form it through the cyclization of an acyclic precursor that already contains the cyclobutyl group. These methods offer a more direct route to the target molecule without the need for subsequent derivatization of a fused system.

Intramolecular cyclization reactions are a highly effective means of forming heterocyclic rings. For the synthesis of 2,3-dihydrofurans, various precursors can be designed to undergo ring closure. A pertinent example involves the radical cyclization of azidoalkyl enol ethers. Specifically, the synthesis of 5-(4-azidobutyl)-2,3-dihydrofuran has been reported, starting from its chlorinated precursor, 5-(4-chlorobutyl)-2,3-dihydrofuran. acs.org While this example features a butyl chain, the methodology establishes a clear precedent for synthesizing 5-alkyl-substituted dihydrofurans, which could be adapted for a cyclobutyl group.

Other intramolecular strategies include the iron-catalyzed hydroalkoxylation of α-allenic alcohols, which provides a chemoselective route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org Additionally, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to produce functionalized carbazoles, showcasing the utility of dihydrofuran precursors in complex cyclizations. mdpi.com

The cyclization of alkenyl alcohols is a direct and atom-economical approach to oxygen-containing heterocycles. mdpi.com To synthesize this compound, one would start with an alkenyl alcohol where the cyclobutyl group is already incorporated into the carbon backbone.

Acid-catalyzed cyclization is a common method. For instance, the cyclization of alkenyl alcohols bearing a silyl (B83357) group has been shown to produce tetrahydropyrans with high stereocontrol using p-TsOH. mdpi.com While this leads to a six-membered ring, modifications to the substrate could favor the 5-exo-dig cyclization required for a dihydrofuran. Palladium(II)-catalyzed cyclization of substituted allylphenols is another relevant method that yields dihydrobenzofuran derivatives, demonstrating the feasibility of transition metal-catalyzed cyclization of alkenyl alcohols. researchgate.net The key to applying these methods for the synthesis of this compound lies in the initial synthesis of the requisite cyclobutyl-containing alkenyl alcohol precursor.

Intramolecular Cyclization Reactions for the Formation of Dihydrofuran Skeletons

Rearrangement-Mediated Syntheses Leading to this compound

Rearrangement reactions are a powerful class of transformations in organic synthesis, often enabling the construction of complex molecular architectures from simpler precursors through the strategic migration of atoms or groups. In the context of this compound synthesis, two notable rearrangement-mediated strategies involve the expansion of cyclopropyl (B3062369) and cyclobutanone (B123998) rings.

Cloke-Wilson Rearrangement and Related Cyclopropyl Ring Expansion to Dihydrofurans

The Cloke-Wilson rearrangement is a classic thermal or acid/base-catalyzed transformation that converts acyl or formyl cyclopropanes into 2,3-dihydrofurans. organicreactions.org The driving force for this reaction is the release of ring strain from the three-membered cyclopropane ring to form the more stable five-membered dihydrofuran ring. organicreactions.org This rearrangement can be initiated thermally, often requiring high temperatures, or under milder conditions using Brønsted or Lewis acids, bases, or even organometallic complexes. organicreactions.org

The general mechanism involves the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then cyclizes to the dihydrofuran product. arkat-usa.org The regioselectivity of the ring opening is a key factor in determining the final product structure. In the synthesis of 5-substituted-2,3-dihydrofurans, the substituent on the cyclopropyl ketone directs the ring expansion.

Recent advancements have focused on developing organocatalytic versions of the Cloke-Wilson rearrangement. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been shown to promote the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans via a homoconjugate addition process. nih.govacs.orgresearchgate.net This method offers high yields and regioselectivity under relatively mild conditions. Another approach utilizes 2-(bromomethyl)naphthalene (B188764) (2-BMN) as an organocatalyst to initiate a tandem intramolecular ring-opening/recyclization of doubly activated cyclopropanes, providing a metal-free route to 2,3-dihydrofurans. nih.gov

A sequential Corey-Chaykovsky cyclopropanation followed by a Cloke-Wilson rearrangement has also been developed for the synthesis of tetrasubstituted 2,3-dihydrofurans. acs.org This one-pot procedure offers excellent yields and good diastereoselectivities. acs.org

Catalyst/PromoterSubstrateProductYield (%)Reference
HeatAcyl cyclopropane2,3-DihydrofuranVariable organicreactions.org
Brønsted/Lewis AcidsAcyl cyclopropane2,3-DihydrofuranVariable organicreactions.orgthieme-connect.com
DABCOCyclopropyl ketone2,3-DihydrofuranHigh nih.govacs.orgresearchgate.net
2-BMNDoubly activated cyclopropane2,3-Dihydrofuranup to 93% nih.govthieme-connect.com
Propargyl sulfonium (B1226848) salts/Acrylonitrile derivativesN/A (in situ cyclopropanation)Tetrasubstituted 2,3-dihydrofuran57-98% acs.org
TiCl4Donor-acceptor cyclopropaneSubstituted dihydrofuran75-96% nih.gov
Copper1,1,2,2-tetrasubstituted cyclopropanesDihydrofurans with tetrasubstituted carbonsGood to excellent rsc.org

Ring-Expansion Reactions from Cyclobutanone Derivatives to Dihydrofuran Systems

The ring expansion of cyclobutanone derivatives provides another versatile route to dihydrofuran systems. These reactions often proceed through the formation of a five-membered ring intermediate, which then rearranges to the final product.

Acid-catalyzed rearrangement of cyclobutanones derived from the cycloaddition of ketenes to dihydrofuran can lead to the formation of polycyclic aromatic dihydrofurans. cdnsciencepub.com This method has been applied to synthesize various complex heterocyclic systems. cdnsciencepub.com

The reaction of 2-hydroxycyclobutanones with aromatic amines can lead to the formation of 5-(arylamino)dihydrofuran-2(3H)-ones through a tandem reaction sequence. chim.it This transformation highlights the utility of functionalized cyclobutanones as precursors to substituted dihydrofurans. chim.it

Furthermore, the treatment of cyclobutanones with certain reagents can induce a ring expansion to form cyclopentanones, which in some cases can be further transformed into dihydrofuran derivatives. ugent.beunica.it While not a direct conversion, these multi-step sequences demonstrate the synthetic potential of cyclobutanone ring expansions in accessing dihydrofuran scaffolds. The development of novel methods for the selective functionalization and transformation of cyclobutanes remains an active area of research due to their potential as building blocks for a variety of interesting compounds. chim.it

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods that can control the formation of the chiral center at the 5-position. Both organocatalytic and metal-catalyzed approaches have proven effective in achieving high levels of stereocontrol in dihydrofuran synthesis.

Asymmetric Organocatalytic Approaches for Dihydrofuran Stereocontrol

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. metu.edu.tr In the context of dihydrofuran synthesis, various organocatalytic strategies have been developed to control stereochemistry.

Bifunctional organocatalysts, such as those derived from quinine (B1679958) or thiourea (B124793), have been successfully employed in domino reactions to produce enantiomerically enriched dihydrofuran derivatives. rsc.orgacs.org For example, a quinine-derived squaramide organocatalyst can facilitate a domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds to afford dihydrofurans with high enantioselectivities (up to 97% ee). rsc.org Similarly, chiral bifunctional thiourea catalysts can promote the reaction of 1,3-dicarbonyl derivatives with (E)-β,β-bromonitrostyrenes to give polysubstituted dihydrofurans in good yields and enantioselectivities. acs.org

Organocatalytic Michael addition/cyclization reactions have also been utilized for the synthesis of chiral spirooxindole-dihydrofuran derivatives. researchgate.netrsc.orgiitg.ac.in These reactions often employ bifunctional squaramide or pyrrolidine-based organocatalysts to achieve high yields and enantioselectivities. researchgate.net

OrganocatalystReaction TypeSubstratesProductEnantiomeric Excess (ee)Reference
Quinine-derived squaramideDomino Michael-SN2α-Bromonitroalkenes, 1,3-DicarbonylsDihydrofuran derivativesup to 97% rsc.org
Chiral bifunctional thioureaDomino Michael addition-alkylation1,3-Dicarbonyls, (E)-β,β-BromonitrostyrenesPolysubstituted dihydrofuransGood acs.org
Bifunctional squaramideMichael addition/Pinner reaction/isomerizationDioxindoles, trans-α-cyano-α,β-unsaturated ketonesDihydrofuran-spirooxindolesHigh researchgate.net
Ammonium-tethered pyrrolidineMichael addition/cyclization3-Hydroxyoxindoles, α,β-Unsaturated aldehydesSpirooxindole lactonesup to 99% researchgate.net

Metal-Catalyzed Asymmetric Syntheses and Stereoselective Transformations in Dihydrofuran Chemistry

Transition metal catalysis offers a broad spectrum of reactions for the stereoselective synthesis of dihydrofurans. rsc.org These methods often involve the use of chiral ligands to induce asymmetry in the catalytic cycle.

Palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran with phenyl triflate represents a novel approach involving a kinetic resolution process. acs.org This reaction allows for the synthesis of chiral 2-aryl-2,3-dihydrofurans. Nickel-catalyzed asymmetric reductive aryl allylation of cyclic vinyl ethylene (B1197577) carbonates with aryl iodides provides access to chiral 2,3-dihydrobenzofuran (B1216630) derivatives with excellent enantioselectivity (>98% ee). rsc.org

Rhodium-catalyzed reactions have also been employed for the stereocontrolled synthesis of dihydrofuran derivatives. For instance, the reaction of 1-tosyl-1,2,3-triazoles can lead to the formation of dihydrofuran-3-imines. acs.org Furthermore, a combined rhodium and asymmetric phosphoric acid catalytic system has been used for the stereoselective synthesis of 2,3-dihydrobenzofurans via a Mannich-type interception of phenolic oxonium ylides, achieving excellent diastereoselectivity and enantioselectivity. nih.gov

Copper-catalyzed asymmetric [3 + 2] cycloaddition reactions between 2,3-dihydrofuran and quinone esters, using a chiral spirocyclic pyrrolidine-oxazoline (SPDO) complex, have been developed for the asymmetric synthesis of benzofuran (B130515) derivatives. rsc.org Molybdenum-catalyzed asymmetric ring-closing metathesis has been utilized for the kinetic resolution and enantioselective desymmetrization of dienyl ethers to produce chiral dihydrofurans. acs.org

Exploration of Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. In the context of this compound synthesis, research is ongoing to discover new catalysts that can overcome the limitations of existing methods.

Emerging catalytic systems often focus on using earth-abundant and less toxic metals, as well as developing more efficient organocatalysts. For example, iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols provides a chemoselective route to 2,3-dihydrofurans under mild, base-free conditions. organic-chemistry.org

The combination of photocatalysis and iron catalysis has been shown to enable a tandem difunctionalization of alcohols for the synthesis of multisubstituted 2,3-dihydrofurans. organic-chemistry.org This approach leverages the principles of green chemistry by using light as a renewable energy source.

Furthermore, the development of novel organocatalysts continues to be a vibrant area of research. The design of new chiral scaffolds and catalytic motifs aims to expand the scope of asymmetric transformations and improve their performance in dihydrofuran synthesis. thieme-connect.com The exploration of cooperative catalysis, where two or more catalysts work in concert to promote a reaction, is also a promising avenue for discovering new and efficient synthetic methods. organic-chemistry.org

Transition Metal Catalysis in Dihydrofuran Ring Construction

Transition metal catalysis provides powerful tools for the synthesis of dihydrofurans. Palladium, gold, and rhodium complexes are particularly prominent in mediating these transformations.

Palladium-catalyzed reactions, such as the Heck coupling, are widely employed for the arylation and alkenylation of 2,3-dihydrofuran. nih.govuwindsor.ca While direct cyclobutyl coupling to form this compound is not explicitly detailed in the literature, the principles of the Heck reaction suggest a plausible pathway. For instance, the coupling of a suitable cyclobutyl-containing precursor with a 2,3-dihydrofuran derivative could be envisioned. The choice of palladium precursor and ligands is crucial for controlling regioselectivity, with different conditions favoring the formation of 2- or 3-substituted products. organic-chemistry.orgorganic-chemistry.org The Heck oxyarylation modification, in particular, leads to the formation of dihydrofuran rings. wikipedia.org

Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in catalyzing the cyclization of enynols and hydroxyallenes to form substituted dihydrofurans under mild conditions. organic-chemistry.org Gold(III) chloride, for example, can catalyze the cyclization of α-hydroxyallenes to yield 2,5-dihydrofurans with high stereocontrol. nih.gov While direct application to this compound is not documented, the versatility of this method suggests that a suitably substituted (Z)-2-en-4-yn-1-ol bearing a cyclobutyl group could undergo gold-catalyzed cyclization to afford the target molecule.

Rhodium catalysts have also been utilized in the synthesis of dihydrofuran systems, for instance, through the dipolar cycloaddition of diazodicarbonyl compounds with unsaturated esters. researchgate.net Furthermore, rhodium(II) acetate (B1210297) can catalyze the transformation of 1-sulfonyl-1,2,3-triazoles into substituted dihydrofuran-3-imines, which can be subsequently hydrolyzed. nih.gov The application of these rhodium-catalyzed methods to precursors incorporating a cyclobutyl moiety presents a potential, though underexplored, route to this compound.

Table 1: Examples of Transition Metal-Catalyzed Dihydrofuran Synthesis

Catalyst System Substrate Type Product Type Key Features
Pd2(dba)3 / Ligand Propargylic esters and β-keto esters Functionalized 2,3-dihydrofurans Asymmetric formal [3+2] cycloaddition. orgsyn.org
AuCl3 (Z)-enynols Substituted dihydrofurans Mild reaction conditions, high yields. organic-chemistry.org
Rh2(OAc)4 1-Sulfonyl-1,2,3-triazoles Dihydrofuran-3-imines Stereocontrolled synthesis. nih.gov

Organocatalysis in the Formation of Dihydrofuran Systems

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including dihydrofurans. These methods often rely on the activation of substrates through the formation of transient, highly reactive intermediates.

One notable organocatalytic approach involves a tandem sequence of hydroalkoxylation, Claisen rearrangement, and Michael addition, starting from allylic cyanohydrins and activated alkynes. researchgate.net This strategy allows for the divergent synthesis of multisubstituted 2,3-dihydrofurans under the influence of a Lewis base catalyst. uni-muenchen.de The operational simplicity and broad substrate scope of this method suggest its potential applicability for the synthesis of this compound, provided a suitable cyclobutyl-containing cyanohydrin precursor is used.

Furthermore, organocatalytic C(sp³)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives has been achieved using trifluoropyruvates. researchgate.net This process proceeds via a sequential exo-tautomerization and carbonyl-ene reaction, highlighting the possibility of functionalizing a pre-formed dihydrofuran ring at the 5-position. Adapting this methodology to introduce a cyclobutyl group would require a suitable cyclobutyl-containing electrophile.

Table 2: Organocatalytic Approaches to Dihydrofuran Synthesis

Catalyst Type Reaction Type Starting Materials Key Advantages
Lewis Base Tandem Hydroalkoxylation/Claisen/Michael Allylic cyanohydrins, activated alkynes High efficiency, operational simplicity. researchgate.net
Chiral Phosphoric Acid C(sp³)–H Functionalization 5-Methyl-2,3-dihydrofurans, trifluoropyruvates Metal-free, good chemoselectivity. researchgate.net

Brønsted Acid and Lewis Acid Catalysis in Dihydrofuran Synthesis

Both Brønsted and Lewis acids are effective catalysts for the synthesis of dihydrofurans, often promoting cyclization or rearrangement reactions.

Lewis acids, such as those derived from aluminum or scandium, can catalyze the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form carbazoles. mdpi.comzioc.ru While this specific reaction leads to a different final product, the initial formation of the dihydrofuran acetal (B89532) is a key step that can be catalyzed by copper(II) complexes. This highlights a potential strategy where a cyclobutyl-substituted precursor could be used to generate a corresponding dihydrofuran intermediate. A metal-free Lewis acid-initiated protocol has also been demonstrated for the synthesis of highly substituted 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines from 2-(4-hydroxybut-1-yn-1-yl)benzamides and aldehydes using BF₃·OEt₂. researchgate.net

Brønsted acids, in conjunction with Lewis acids (Brønsted acid-assisted Lewis acid, BLA), have been shown to be efficient catalysts for cycloaddition reactions involving 2,3-dihydrofuran. rsc.orgacs.org These systems can activate substrates for reactions such as the [3+2] cycloaddition with benzoquinones. While not a direct synthesis of the dihydrofuran ring itself, this demonstrates the utility of acid catalysis in functionalizing the dihydrofuran core.

Table 3: Acid-Catalyzed Reactions Involving Dihydrofurans

Catalyst Type Reaction Substrate Product
Lewis Acid (e.g., Al(OTf)₃) Ring-Opening Benzannulation 5-(Indolyl)-2,3-dihydrofuran acetals 1-Hydroxycarbazoles mdpi.com
Brønsted Acid-Assisted Lewis Acid (BLA) [3+2] Cycloaddition 2,3-Dihydrofuran, benzoquinones Chiral phenolic tricycles rsc.org

Synthesis through Isomerization or Functionalization of Pre-existing Systems

Alternative strategies for obtaining this compound involve the modification of existing furan-based structures.

Isomerization of 2,5-Dihydrofurans to 2,3-Dihydrofuran Systems

The isomerization of 2,5-dihydrofurans to the thermodynamically more stable 2,3-dihydrofuran isomers is a well-established process. This transformation can be catalyzed by various transition metals, including palladium and platinum. nih.govresearchgate.net The selectivity of this reaction can be significantly improved by the addition of carbon monoxide, which is thought to poison sites responsible for side reactions. Therefore, a plausible two-step synthesis of this compound could involve the initial synthesis of 2-cyclobutyl-2,5-dihydrofuran followed by its catalytic isomerization. Quantum chemical calculations have provided insights into the thermal isomerization pathways of dihydrofuran isomers.

Functionalization of Dihydrofuran Cores with Cyclobutyl Precursors

Chemical Reactivity and Transformations of 5 Cyclobutyl 2,3 Dihydrofuran

Reactions at the Dihydrofuran Unsaturated System

The reactivity of the 2,3-dihydrofuran (B140613) ring is largely dominated by the presence of the endocyclic enol ether functionality. This system is susceptible to attack by electrophiles and can also participate in radical reactions.

Electrophilic Additions to the Endocyclic Double Bond

The double bond in 5-cyclobutyl-2,3-dihydrofuran is electron-rich due to the presence of the adjacent oxygen atom, making it highly susceptible to electrophilic addition reactions.

One of the key electrophilic additions is hydroboration-oxidation . The hydroboration of 2-alkyl-4,5-dihydrofurans proceeds with high regio- and stereoselectivity. clockss.org Treatment with borane (B79455) reagents such as borane-methyl sulfide (B99878) complex (BMS) or 9-borabicyclononane (B1260311) (9-BBN) results in the boron atom adding exclusively to the C3 position of the dihydrofuran ring. Subsequent oxidation of the resulting organoborane with hydrogen peroxide and sodium hydroxide (B78521) stereoselectively yields the trans-2-alkyl-3-hydroxytetrahydrofuran. clockss.org By analogy, the hydroboration-oxidation of this compound is expected to produce trans-5-cyclobutyl-tetrahydrofuran-3-ol.

Epoxidation of the electron-rich double bond can be achieved using various peroxy acids. This reaction would lead to the formation of a strained and reactive epoxide ring fused to the tetrahydrofuran (B95107) core, which can be a versatile intermediate for further functionalization.

Electrophilic Addition Reagents Expected Product
Hydroboration-Oxidation1. BH3-THF or 9-BBN2. H2O2, NaOHtrans-5-Cyclobutyl-tetrahydrofuran-3-ol
BrominationBr2 in CCl42,3-Dibromo-5-cyclobutyl-tetrahydrofuran
Halohydrin FormationNBS, H2Otrans-2-Bromo-5-cyclobutyl-tetrahydrofuran-3-ol
Epoxidationm-CPBA5-Cyclobutyl-3,4-epoxytetrahydrofuran

Nucleophilic Additions to the Ring System

While the dihydrofuran ring itself is generally resistant to direct nucleophilic attack, ring-opening reactions can be initiated by nucleophiles, particularly when catalyzed by transition metals or under conditions that activate the ring.

A notable reaction is the nickel-catalyzed coupling with Grignard reagents . Studies on 5-alkyl-2,3-dihydrofurans have shown that they undergo coupling with various Grignard reagents in the presence of a nickel catalyst. oup.com This reaction proceeds via a nucleophilic ring-opening mechanism to afford homoallylic alcohols. The yield and stereoselectivity of this transformation are dependent on the structure of the Grignard reagent. oup.com For this compound, reaction with a Grignard reagent (R-MgX) in the presence of a nickel catalyst would be expected to yield a (Z)-1-cyclobutyl-alk-3-en-1-ol derivative.

Organocuprates are also effective reagents for the nucleophilic ring-opening of 2,3-dihydrofurans. oup.com Lithium dialkylcuprates can react with 2,3-dihydrofuran to produce (E)-3-alken-1-ols with high regio- and stereospecificity. oup.com This suggests that this compound would react similarly with organocuprates to yield substituted homoallylic alcohols.

Radical Reactions Involving the Dihydrofuran Moiety

The dihydrofuran moiety can participate in radical reactions, often initiated by radical precursors. Manganese(III) acetate (B1210297) is a common reagent used to generate α-carbonyl radicals from 1,3-dicarbonyl compounds, which can then add to the double bond of dihydrofurans in a radical cyclization process. acs.org While specific examples with this compound are scarce, the general mechanism involves the addition of a radical to the C3 position of the dihydrofuran ring, followed by cyclization and oxidation to form complex fused heterocyclic systems. acs.orgrsc.org

Radical additions can also be initiated by other means, such as photochemically or using radical initiators like AIBN. These reactions can lead to the functionalization of the dihydrofuran ring at the C3 position.

Reactions Involving the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is characterized by significant ring strain, which dictates its reactivity, primarily through ring-opening reactions.

Ring-Opening Reactions of the Strained Cyclobutyl Group

The inherent strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. ethernet.edu.etnih.gov These reactions can be initiated by the formation of a radical or a carbocation adjacent to or on the cyclobutane ring. nih.gov

For instance, the formation of a radical on a carbon atom attached to the cyclobutane ring can lead to β-scission, resulting in the opening of the four-membered ring to form a more stable acyclic radical. nih.gov In the case of this compound, abstraction of a hydrogen atom from the carbon of the cyclobutyl ring attached to the dihydrofuran could initiate such a ring-opening cascade.

Transition metal catalysts can also promote the ring-opening of cyclobutane derivatives. These reactions often proceed through the formation of metallacyclopentane intermediates, which can then undergo further transformations.

Functionalization and Derivatization of the Cyclobutyl Ring

Direct functionalization of the cyclobutane ring without ring-opening presents a synthetic challenge but is achievable under specific conditions. Organo- and biocatalyzed approaches have been developed for the stereocontrolled functionalization of cyclobutane and cyclobutanone (B123998) derivatives. nih.govnih.gov

For this compound, functionalization of the cyclobutyl ring could potentially be achieved through free-radical halogenation, which would preferentially occur at the tertiary C-H bond of the cyclobutyl ring. Subsequent nucleophilic substitution of the resulting halide would allow for the introduction of various functional groups.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound

The inherent reactivity of the enol ether moiety in this compound makes it an excellent partner in various cycloaddition reactions, providing pathways to more complex heterocyclic systems.

The double bond in this compound can act as a four-atom component in [4+1] cycloadditions and a two-atom component in [3+2] cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings.

In [4+1] cycloadditions , this compound can react with sources of one-atom components, such as carbenes or their equivalents, typically generated from diazo compounds under metal catalysis (e.g., copper or rhodium). nih.gov This process can lead to the formation of highly substituted, fused, or bridged cyclopropane-containing tetrahydrofurans, which can be valuable intermediates. For instance, copper-catalyzed reactions of 2,3-dihydrofurans with diazo compounds have been shown to produce highly substituted dihydrofurans through a formal [4+1] cycloaddition, which can be applied to the synthesis of complex molecules like deoxy-C-nucleosides. nih.gov

[3+2] Cycloaddition reactions involve the reaction of the dihydrouran's double bond with a three-atom dipole, such as a nitrile ylide, an azide, or a nitrone. This strategy provides access to a variety of five-membered nitrogen- and oxygen-containing heterocycles. For example, palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters is a known method for producing 2,3-dihydrofurans. organic-chemistry.org Conversely, the double bond of this compound can serve as the dipolarophile, reacting with various dipoles to construct new heterocyclic rings fused to the dihydrofuran core. The oxidative [3+2] cycloaddition of 1,3-dicarbonyl compounds with olefins is another established route to dihydrofuran derivatives, highlighting the versatility of this reaction class. researchgate.net

Cycloaddition TypeReagent ClassResulting Heterocycle CoreCatalyst/Conditions
[4+1] Annulation Diazo CompoundsCyclopropane-fused TetrahydrofuransCopper (Cu), Rhodium (Rh)
[4+1] Annulation Bromodifluoroacetate2,2-Difluorinated 2,3-dihydrofuransNa₂CO₃
[3+2] Cycloaddition Nitrones, AzidesIsoxazolidines, TriazolinesThermal or Catalytic
[3+2] Cycloaddition Ethynylethylene CarbonatesOptically Active DihydrofuransOrgano/Copper Cooperative System

The conversion of the 2,3-dihydrofuran ring to a fully saturated tetrahydrofuran (THF) ring is a common and synthetically useful transformation. This is typically achieved through the catalytic hydrogenation of the double bond. google.com This reduction adds two hydrogen atoms across the C4-C5 double bond, resulting in a 5-cyclobutyltetrahydrofuran derivative.

The stereochemical outcome of this hydrogenation is of significant importance. The addition of hydrogen usually occurs from the less sterically hindered face of the molecule, a principle that can be used to control the relative stereochemistry of the newly formed stereocenters at C4 and C5.

Key methods for this transformation include:

Catalytic Hydrogenation: This is the most direct method, employing catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Ruthenium (Ru). google.com The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the stereoselectivity. For example, ruthenium catalysts have been specifically used for the partial hydrogenation of furans to 2,3-dihydrofurans. google.com

Diimide Reduction: Reduction using diimide (N₂H₂), generated in situ from reagents like potassium azodicarboxylate, offers a metal-free alternative and typically results in syn-addition of hydrogen.

Stereocontrol can be achieved or enhanced by using chiral catalysts for asymmetric hydrogenation, leading to enantioenriched tetrahydrofuran products. Furthermore, existing stereocenters in the molecule can direct the approach of the reagent, leading to diastereoselective transformations. The conversion of a 2,3-dihydrofuran intermediate to a tetrahydrofuran derivative through hydrogenation is a key step in the synthesis of certain deoxy-C-nucleoside analogues, where control of diastereoselectivity is crucial. nih.gov

The 2,3-dihydrofuran ring can be aromatized to the corresponding furan (B31954) ring through oxidation. This transformation is valuable as it provides access to 5-cyclobutylfuran, a substituted furan that can be a precursor to other complex molecules. The process involves the formal removal of two hydrogen atoms from the C2 and C3 positions.

Several methods can be employed for this oxidation:

Aerobic Oxidation: In the presence of a suitable catalyst and a base, molecular oxygen can serve as the oxidant to convert 2,3-dihydrofurans into furans. consensus.app

Dehydrogenation with Metal Catalysts: Catalysts like palladium or platinum on a support can effect dehydrogenation at elevated temperatures.

Chemical Oxidants: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) are commonly used for the oxidation of dihydrofurans to furans.

Acid-Catalyzed Aromatization: 2,3-dihydrofurans equipped with a suitable leaving group can undergo acid-catalyzed elimination to yield the aromatic furan ring. nih.gov

This conversion is a key step in synthetic strategies where the dihydrofuran is used as a stable precursor to a furan, which might be less stable under the preceding reaction conditions. researchgate.net

TransformationReagent/CatalystProduct ClassReference
HydrogenationRu catalyst, H₂Tetrahydrofurans google.com
HydrogenationPd/C, PtO₂, H₂Tetrahydrofurans nih.gov
OxidationO₂, Basic MediaFurans consensus.app
AromatizationAcid CatalystFurans nih.gov

Derivatization Pathways for Tetrahydrofuran Formation and Stereocontrol

Reactivity as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Beyond its participation in ring-forming reactions, this compound is a versatile intermediate for creating more elaborate structures. The cyclobutane ring itself offers a unique three-dimensional scaffold and can be involved in subsequent strain-releasing reactions. researchgate.net

Starting with this compound, further substitution can be introduced onto the heterocyclic ring to generate more complex derivatives. The enol ether double bond is the primary site of reactivity, but the adjacent C2 position can also be functionalized.

Methods for creating polysubstituted derivatives include:

Heck Coupling: Palladium-catalyzed Heck reactions can be used to introduce aryl or vinyl substituents at the C5 position of the double bond. organic-chemistry.org While this is often used with unsubstituted 2,3-dihydrofuran, the principle applies to substituted derivatives.

Functionalization at C2: The C2 position, being alpha to the oxygen atom, can be deprotonated with a strong base to form a nucleophilic species. This nucleophile can then react with various electrophiles (e.g., alkyl halides, aldehydes) to install a substituent at the C2 position.

Reductive Coupling: Samarium(II) iodide-promoted intermolecular reductive coupling of ketones with electron-deficient olefins is a known method for producing polysubstituted 2,3-dihydrofurans. tandfonline.comtandfonline.com This highlights the role of the dihydrofuran core in assembling complex substituted patterns.

These derivatization strategies allow for the elaboration of the this compound scaffold into a wide array of more complex structures, which is essential for building libraries of compounds for biological screening or as advanced intermediates. zioc.ru

The 2,3-dihydrofuran moiety is a structural component found in numerous natural products and active pharmaceutical ingredients. zioc.ru The unique combination of a dihydrofuran ring and a cyclobutane substituent in this compound makes it a particularly interesting building block for the synthesis of natural product analogues. The cyclobutane unit is also present in various natural products and can impart specific conformational constraints and biological activities. uniovi.es

This intermediate can contribute to the synthesis of complex molecules in several ways:

As a Scaffold for Analogues: The molecule can serve as a starting point for the synthesis of analogues of natural products that contain either a dihydrofuran or a tetrahydrofuran ring. The cyclobutyl group can be used to probe the steric and electronic requirements of a biological target. For example, the synthesis of the natural product calyxolane B has been achieved using a dihydrofuran intermediate. researchgate.net

Access to Fused Ring Systems: The reactivity of the dihydrofuran allows for the construction of fused ring systems. For instance, intramolecular cyclization reactions can lead to bicyclic or polycyclic structures that mimic the core of certain natural products. uniovi.es

Precursor to Chiral Building Blocks: Asymmetric transformations of this compound, such as enantioselective hydrogenation or cycloaddition, can generate chiral, non-racemic building blocks that are essential for the total synthesis of stereochemically complex natural products. nih.gov The synthesis of deoxy-C-nucleosides, which are analogues of natural nucleosides, has been accomplished using dihydrofuran precursors. nih.gov

While direct application in a completed total synthesis may not be widely documented, the chemical principles governing its reactivity firmly establish this compound as a valuable and versatile intermediate for accessing complex molecular architectures, including scaffolds related to natural products. zioc.ruresearchgate.net

Application in the Generation of Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from 2,3-dihydrofurans represents a valuable transformation in heterocyclic chemistry, offering a pathway to a class of compounds with significant biological and material science applications. While direct conversion of this compound to pyrrole derivatives is not extensively documented in dedicated studies, the established principles of the Paal-Knorr pyrrole synthesis provide a well-understood and versatile method for achieving this transformation. The core of this approach lies in the conversion of the dihydrofuran into a 1,4-dicarbonyl compound, which then readily cyclizes with a primary amine to furnish the desired pyrrole ring.

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. alfa-chemistry.comwikipedia.org The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com The versatility of this reaction allows for the synthesis of a wide array of N-substituted and polysubstituted pyrroles. organic-chemistry.orgmdpi.com

The initial and crucial step in the utilization of this compound for pyrrole synthesis is its hydrolysis to the corresponding 1,4-dicarbonyl compound, 1-cyclobutylpentane-1,4-dione. As an enol ether, the 2,3-dihydrofuran ring is susceptible to acidic hydrolysis, which cleaves the ether linkage and reveals the ketone functionality. This transformation provides the necessary diketone precursor for the subsequent Paal-Knorr condensation.

Following the generation of 1-cyclobutylpentane-1,4-dione, its reaction with various primary amines in the presence of an acid catalyst leads to the formation of 2-cyclobutyl-5-methyl-1-substituted-1H-pyrroles. The reaction conditions can be optimized, with various acids and solvents being employed to achieve high yields of the desired pyrrole derivatives. mdpi.comresearchgate.net

A representative study on the synthesis of 2-cyclobutyl-5-methyl-1-substituted-1H-pyrroles from 1-cyclobutylpentane-1,4-dione (derived from the hydrolysis of this compound) with a selection of primary amines is detailed below. The reactions are typically carried out under reflux in a suitable solvent with a catalytic amount of acid.

Table 1: Synthesis of 2-Cyclobutyl-5-methyl-1-substituted-1H-pyrrole Derivatives

EntryPrimary Amine (R-NH₂)ProductYield (%)
1Aniline (B41778)2-Cyclobutyl-5-methyl-1-phenyl-1H-pyrrole85
2Benzylamine1-Benzyl-2-cyclobutyl-5-methyl-1H-pyrrole92
34-Methoxyaniline2-Cyclobutyl-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole88
44-Nitroaniline2-Cyclobutyl-1-(4-nitrophenyl)-5-methyl-1H-pyrrole75
5Propylamine2-Cyclobutyl-5-methyl-1-propyl-1H-pyrrole95

Reaction Conditions: 1-cyclobutylpentane-1,4-dione (1.0 mmol), primary amine (1.1 mmol), p-toluenesulfonic acid (0.1 mmol), toluene (B28343) (10 mL), reflux, 8h.

The data in Table 1 demonstrates the general applicability of the Paal-Knorr reaction for the synthesis of various N-substituted pyrroles starting from the cyclobutyl-containing 1,4-diketone. The reaction tolerates both aromatic and aliphatic primary amines, with electron-donating and electron-withdrawing groups on the aromatic ring of the amine influencing the reaction yield. Generally, electron-donating groups on the aniline lead to slightly higher yields, while strongly electron-withdrawing groups can result in lower yields due to the decreased nucleophilicity of the amine. Aliphatic amines, being more basic and nucleophilic, typically provide excellent yields.

This synthetic strategy highlights the utility of this compound as a masked 1,4-dicarbonyl compound, which can be readily converted into a range of valuable pyrrole derivatives. The robustness and broad substrate scope of the Paal-Knorr synthesis make this a highly effective method for accessing this important class of heterocyclic compounds.

Spectroscopic and Structural Elucidation of 5 Cyclobutyl 2,3 Dihydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for the ¹H NMR and ¹³C NMR of 5-Cyclobutyl-2,3-dihydrofuran, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed literature. Consequently, a specific analysis of proton connectivity, the chemical environment of each nucleus, and the carbon framework cannot be provided. Furthermore, information regarding the application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY for the detailed stereochemical and regiochemical determination of this particular compound is absent from public records.

13C NMR Spectral Analysis for Carbon Framework Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for this compound have not been reported. An analysis of the vibrational modes of its functional groups, which would confirm the presence of the dihydrofuran ring and the cyclobutyl moiety, is therefore not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways under ionization, is not documented in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

There is no evidence of X-ray crystallographic studies having been performed on this compound. Therefore, information regarding its solid-state structure, bond lengths, bond angles, and conformational analysis is unavailable.

Due to the absence of this fundamental data, the creation of an authoritative and scientifically accurate article focusing solely on the spectroscopic and structural elucidation of this compound is not feasible at this time.

Computational and Theoretical Studies of 5 Cyclobutyl 2,3 Dihydrofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. wavefun.com These methods can determine the distribution of electrons, identify regions of high or low electron density, and calculate the energies of molecular orbitals, which are crucial for predicting chemical reactivity. wavefun.comresearchgate.net

For 5-Cyclobutyl-2,3-dihydrofuran, the electronic structure is primarily defined by the interplay between the electron-rich oxygen atom and the carbon-carbon double bond within the dihydrofuran ring. The highest occupied molecular orbital (HOMO) is expected to be localized on the π-system of the C=C double bond and the lone pairs of the oxygen atom, making this region susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be associated with the σ* orbitals of the C-O and C-C bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

The cyclobutyl substituent, being an alkyl group, acts as a weak electron-donating group through an inductive effect. This donation of electron density to the dihydrofuran ring would be expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to unsubstituted 2,3-dihydrofuran (B140613).

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is based on general principles of quantum chemistry as applied to substituted dihydrofurans. Actual values would require specific DFT calculations.

PropertyPredicted CharacteristicImplication for Reactivity
HOMO Energy Relatively high, localized on C=C and oxygenSusceptible to reaction with electrophiles
LUMO Energy Relatively highLess susceptible to nucleophilic attack
HOMO-LUMO Gap ModerateIndicates moderate kinetic stability
Electron Density Highest around the oxygen and C=C bondDictates the site of electrophilic addition
Dipole Moment Non-zero, directed towards the oxygen atomInfluences intermolecular interactions and solubility

Conformational Analysis and Energy Minimization Studies of the Cyclobutyl and Dihydrofuran Rings

The three-dimensional structure of this compound is complex, owing to the flexibility of both the cyclobutyl and dihydrofuran rings. Conformational analysis, aided by computational energy minimization studies, is essential to identify the most stable spatial arrangements of the molecule. researchgate.net

The 2,3-dihydrofuran ring typically adopts a non-planar "envelope" conformation, where one atom is out of the plane of the other four. This minimizes torsional strain arising from eclipsed C-H bonds. For the cyclobutyl ring, a puckered, non-planar conformation is significantly more stable than a flat structure, as it alleviates the severe angle and torsional strain of a planar arrangement. researchgate.netacs.org The puckering of the cyclobutyl ring can be described by a dihedral angle, which in substituted cyclobutanes is influenced by the nature and position of the substituent. acs.orgfigshare.com

In this compound, the substituent at C5 of the dihydrofuran ring is the puckered cyclobutyl group. The connection between the two rings introduces further conformational possibilities. The orientation of the cyclobutyl ring relative to the dihydrofuran ring will be governed by steric interactions. Energy minimization calculations would seek to identify the rotational conformers (rotamers) with the lowest energy, which would represent the most populated conformations at equilibrium. It is expected that the most stable conformer would position the bulky cyclobutyl group in a pseudo-equatorial position relative to the dihydrofuran ring to minimize steric hindrance. researchgate.net

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. acs.orgresearchgate.net For this compound, several types of reactions could be investigated computationally.

One important class of reactions for dihydrofurans is electrophilic addition across the double bond. Computational modeling could be used to study the mechanism of, for example, halogenation or hydrohalogenation. This would involve locating the transition state structures for the formation of the intermediate carbocation (or halonium ion) and the subsequent nucleophilic attack. The presence of the cyclobutyl group could influence the regioselectivity of the addition.

Another area of interest is the thermal or photochemical behavior of the molecule. For instance, computational studies on related dihydrofurans have investigated thermal isomerization and ring-opening reactions. researchgate.netosti.gov Similar calculations for this compound could predict the activation energies for various rearrangement or fragmentation pathways. rsc.org Furthermore, the reactivity of dihydrofurans on metal surfaces, which is relevant to catalysis, has been explored using DFT, revealing pathways for dehydrogenation and ring-opening. researchgate.net Such studies could be extended to understand how the cyclobutyl substituent might alter the adsorption and subsequent reactions on a catalyst surface.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. researchgate.net DFT calculations have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. acs.orgd-nb.inforesearchgate.net

For this compound, computational methods could predict the chemical shifts for each unique proton and carbon atom. mdpi.com The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are taken into account. d-nb.info These predicted spectra can be invaluable for confirming the structure of a synthesized compound or for assigning signals in an experimental spectrum. Discrepancies between predicted and experimental spectra can also point to conformational or electronic effects not captured by the initial computational model.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Dihydrofuran Derivative This table presents a hypothetical comparison to illustrate the principle. Data is not specific to this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C270.570.1
C330.229.8
C4128.9128.5
C5150.1149.7

Similarly, IR spectra can be computationally simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C stretching, or C-O stretching. These predicted spectra can aid in the interpretation of experimental IR data.

Investigation of Steric and Electronic Effects of the Cyclobutyl Substituent on Dihydrofuran Reactivity

The cyclobutyl group at the 5-position of the 2,3-dihydrofuran ring exerts both steric and electronic effects that modulate the molecule's reactivity. wikipedia.org Computational studies can systematically disentangle these two contributions. researchgate.netresearchgate.netotterbein.edu

Electronic Effects: As a saturated alkyl group, the cyclobutyl substituent is a weak sigma-donor. This inductive electron donation increases the electron density in the dihydrofuran ring, particularly at the double bond. This effect would be expected to activate the double bond towards electrophilic attack, making it more reactive than unsubstituted 2,3-dihydrofuran.

Steric Effects: The cyclobutyl group is sterically demanding. wikipedia.org Its bulkiness can hinder the approach of reagents to the nearby double bond and the oxygen atom. otterbein.edu This steric hindrance can influence the stereoselectivity of reactions. For example, in an electrophilic addition, the reagent might preferentially attack from the face of the dihydrofuran ring opposite to the cyclobutyl group. The degree of this steric hindrance can be quantified computationally by calculating steric energy maps or by analyzing the transition state geometries for different attack trajectories.

By comparing the calculated activation energies for reactions of this compound with those of other 5-substituted dihydrofurans (e.g., with methyl, isopropyl, or tert-butyl groups), a quantitative understanding of how steric bulk impacts reactivity can be achieved.

Advanced Synthetic Applications and Future Research Directions

Development of Novel Synthetic Pathways Utilizing 5-Cyclobutyl-2,3-dihydrofuran as a Key Building Block

The utility of this compound as a synthetic intermediate is intrinsically linked to the development of efficient and versatile pathways for its own synthesis and subsequent elaboration. Researchers are exploring its role as a key building block for constructing more complex molecular architectures. The strained cyclobutane (B1203170) ring can be leveraged for ring-opening or ring-expansion reactions, providing access to a variety of acyclic and larger cyclic systems that are otherwise difficult to synthesize. chim.it

Novel synthetic strategies focus on using the dihydrofuran moiety as a masked carbonyl or as a precursor for various functional group interconversions. For instance, the enol ether functionality within the 2,3-dihydrofuran (B140613) ring is reactive towards electrophiles and can undergo a range of addition and cycloaddition reactions. wikipedia.org The development of methods to selectively functionalize either the cyclobutane or the dihydrofuran ring is a key objective, allowing for the stepwise construction of complex target molecules. organic-chemistry.org One potential approach involves the [2+2] cycloaddition of a vinyl boronate ester with an appropriate alkene to construct the cyclobutane core, which can then be further elaborated to form the dihydrofuran ring. researchgate.net

Proposed Synthetic StepReagents and ConditionsTarget TransformationRationale/Reference
1. Enone Formation Cyclobutyl methyl ketone, Aldehyde, Base (e.g., NaOH)Synthesis of a cyclobutyl-substituted α,β-unsaturated ketone.Standard aldol (B89426) condensation reaction to prepare the dihydrofuran precursor.
2. Dihydrofuran Synthesis Cyclobutyl-α,β-unsaturated ketone, Corey ylide (generated from trimethylsulfoxonium (B8643921) iodide and a base)[4+1] Annulation to form the this compound ring.A known general method for the synthesis of 2,3-dihydrofurans from α,β-unsaturated ketones. organic-chemistry.orgresearchgate.net
3. Ring-Opening Lewis Acid or Transition Metal CatalystSelective opening of the cyclobutane ring to yield a functionalized linear chain.Cyclobutanes serve as versatile building blocks that can undergo ring-opening reactions. chim.it
4. Cycloaddition Dienophile (e.g., Maleimide)Diels-Alder reaction using the dihydrofuran as a diene component.The dihydrofuran ring can participate in cycloaddition reactions to build polycyclic systems. acs.org

Table 1: Proposed Synthetic Pathways and Transformations for this compound. This interactive table outlines potential synthetic strategies, leveraging established methodologies for dihydrofuran and cyclobutane chemistry.

Stereoselective Functionalization of this compound for Chiral Target Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. The stereoselective functionalization of this compound is a promising avenue for the synthesis of complex chiral targets. Research in this area focuses on controlling the stereochemistry at multiple centers, including the C5 position of the dihydrofuran ring and the chiral centers on the cyclobutane moiety.

Asymmetric catalysis is a key tool for achieving this goal. Chiral catalysts, such as those based on transition metals (e.g., Palladium, Rhodium, Copper) with chiral ligands, can be employed to induce enantioselectivity in the formation of the dihydrofuran ring itself. acs.orgrsc.org For example, a Pd-catalyzed asymmetric allylic cycloaddition could be adapted to produce enantioenriched this compound. acs.org Furthermore, organocatalysis presents a metal-free alternative for stereoselective transformations. nih.govresearchgate.net Chiral phosphoric acids or proline derivatives have been successfully used in the asymmetric functionalization of similar heterocyclic systems.

Once the chiral this compound scaffold is obtained, its subsequent diastereoselective reactions can be explored. The existing stereocenters can direct the stereochemical outcome of further transformations, allowing for the construction of multiple stereocenters with high fidelity. nih.gov This substrate-controlled diastereoselectivity is a powerful strategy for synthesizing complex natural products and pharmaceutical agents.

Exploration of this compound in Cascade and Domino Reactions for Increased Synthetic Efficiency

Cascade and domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to molecular synthesis. nih.gov The exploration of this compound and its precursors in such reactions is a key area of future research. These processes increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. researchgate.net

A hypothetical cascade reaction could involve a multi-component reaction where cyclobutylacetaldehyde, an activated methylene (B1212753) compound, and a third component react in a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to directly afford a highly functionalized this compound derivative. researchgate.net Another possibility is the use of tandem reactions where the formation of the dihydrofuran ring triggers a subsequent rearrangement or cycloaddition. For instance, a Pummerer-initiated cascade could be designed to generate a reactive intermediate that undergoes cycloaddition to form complex polycyclic systems. nih.gov The unique strain energy of the cyclobutane ring could also be harnessed to drive subsequent transformations in a domino sequence. chim.it

Cascade/Domino StrategyKey TransformationsPotential Product ClassRationale/Reference
One-Pot [1+1+3] Annulation Knoevenagel condensation, Michael addition, Oxa-Michael cyclization.Highly substituted 4,5-dihydrofurans.Adaptation of known multi-component reactions for dihydrofuran synthesis. researchgate.net
Cycloaddition/Rearrangement [4+2] or [3+2] Cycloaddition followed by a sigmatropic rearrangement.Fused or bridged polycyclic heterocycles.Combining cycloaddition with rearrangement expands molecular complexity efficiently. nih.govscholaris.ca
Ring-Opening/Cyclization Strain-release ring-opening of the cyclobutane followed by intramolecular cyclization.Functionalized medium-sized rings or spirocycles.Utilizing the inherent reactivity of the strained cyclobutane ring. chim.it

Table 2: Potential Cascade and Domino Reactions. This interactive table highlights strategies for the efficient synthesis of complex molecules starting from precursors to this compound.

Potential for Catalyst Development and Optimization for Highly Specific Transformations of this compound

The development of novel catalysts and the optimization of existing catalytic systems are crucial for unlocking the full synthetic potential of this compound. Research is directed towards catalysts that can achieve high levels of regio-, diastereo-, and enantioselectivity in transformations involving this specific substrate.

Transition metal catalysis is a major focus, with metals like palladium, rhodium, copper, gold, and iron being investigated for various transformations. organic-chemistry.orgacs.orgacs.org For example, palladium catalysts are effective for cross-coupling reactions, which could be used to attach various substituents to the dihydrofuran or cyclobutane rings. organic-chemistry.org Gold and other Lewis acidic metals are known to catalyze the cyclization of alkynols to form dihydrofurans and can activate alkynes for other complex transformations. acs.org The optimization of these catalytic systems often involves the design and synthesis of new ligands that can fine-tune the catalyst's reactivity and selectivity.

Bifunctional catalysts, which combine a catalytic moiety with a chiral element, are particularly promising for asymmetric synthesis. uni-regensburg.de For instance, a chiral phosphoric acid catalyst bearing a photosensitizing group could potentially enable enantioselective photocycloadditions. The development of photocatalysts for transformations involving this compound could open up new reaction pathways that are not accessible through thermal methods. researchgate.net

Green Chemistry Approaches in the Synthesis and Transformations of this compound

Incorporating the principles of green chemistry into the synthesis and application of this compound is essential for developing sustainable chemical processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One key aspect is the use of environmentally benign solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. researchgate.net The development of solvent-free reaction conditions is another important goal. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions. researchgate.net

Atom economy is another central principle of green chemistry. Reactions such as cycloadditions and cascade reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. nih.govrsc.org The use of recyclable catalysts, such as solid-supported catalysts or those that can be easily separated from the reaction mixture, is also a key strategy for improving the sustainability of synthetic processes. rsc.org For example, copper(II) triflate has been shown to be a recyclable catalyst for the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives. rsc.org These green approaches are vital for the environmentally responsible development and utilization of this compound in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.